Cas no 2171924-75-5 (1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol)

1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
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- 2171924-75-5
- [1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol
- EN300-1593318
- 1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol
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- インチ: 1S/C10H19N3O3/c1-8(6-15-2)4-13-10(7-16-3)9(5-14)11-12-13/h8,14H,4-7H2,1-3H3
- InChIKey: HWQQNSAWDCPFOK-UHFFFAOYSA-N
- SMILES: O(C)CC(C)CN1C(COC)=C(CO)N=N1
計算された属性
- 精确分子量: 229.14264148g/mol
- 同位素质量: 229.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 7
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 69.4Ų
1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593318-0.5g |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 0.5g |
$2236.0 | 2023-07-10 | ||
Enamine | EN300-1593318-10.0g |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 10.0g |
$10018.0 | 2023-07-10 | ||
Enamine | EN300-1593318-1.0g |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 1.0g |
$2330.0 | 2023-07-10 | ||
Enamine | EN300-1593318-5.0g |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 5.0g |
$6757.0 | 2023-07-10 | ||
Enamine | EN300-1593318-100mg |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 100mg |
$2050.0 | 2023-09-23 | ||
Enamine | EN300-1593318-250mg |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 250mg |
$2143.0 | 2023-09-23 | ||
Enamine | EN300-1593318-2500mg |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 2500mg |
$4566.0 | 2023-09-23 | ||
Enamine | EN300-1593318-5000mg |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 5000mg |
$6757.0 | 2023-09-23 | ||
Enamine | EN300-1593318-10000mg |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 10000mg |
$10018.0 | 2023-09-23 | ||
Enamine | EN300-1593318-0.25g |
[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |
2171924-75-5 | 0.25g |
$2143.0 | 2023-07-10 |
1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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4. Back matter
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanolに関する追加情報
1-(3-Methoxy-2-Methylpropyl)-5-(Methoxymethyl)-1H-1,2,3-Triazol-4-Ylmethanol
1-(3-Methoxy-2-Methylpropyl)-5-(Methoxymethyl)-1H-1,2,3-Triazol-4-Ylmethanol, also known by its CAS number 2171924-75-5, is a complex organic compound with a unique structure that combines a triazole ring with various substituents. This compound has garnered attention in recent years due to its potential applications in pharmaceuticals and materials science. The molecule's structure is characterized by a 1H-1,2,3-triazole core, which is a five-membered aromatic ring containing three nitrogen atoms. Attached to this core are two key substituents: a 3-methoxy-2-methylpropyl group and a methoxymethyl group. These substituents contribute to the compound's chemical reactivity and functional properties.
The triazole ring in this compound is a heterocyclic structure that is highly stable due to its aromaticity. Triazoles are known for their ability to form strong hydrogen bonds and their resistance to chemical degradation, making them valuable in drug design and as building blocks in organic synthesis. The 3-methoxy-2-methylpropyl group introduces additional functionality, including steric bulk and electronic effects. This group consists of a propyl chain substituted with a methoxy group at the third position and a methyl group at the second position. Such substitution patterns can influence the compound's solubility, bioavailability, and interaction with biological systems.
The methoxymethyl group attached to the triazole ring adds further complexity to the molecule. This group consists of a methylene (-CH₂-) bridge connected to a methoxy (-OCH₃) substituent. The presence of this group can enhance the compound's ability to participate in hydrogen bonding, which is crucial for its potential use in drug delivery systems or as an intermediate in organic synthesis.
Recent studies have explored the synthesis of 1-(3-Methoxy-2-Methylpropyl)-5-(Methoxymethyl)-1H-1,2,3-Triazol-4-Ylmethanol using various methodologies. One approach involves the click chemistry reaction between azides and alkynes under copper catalysis. This method has been widely adopted due to its high efficiency and selectivity. Another approach utilizes nucleophilic substitution reactions on appropriately substituted triazole precursors. These synthetic routes highlight the versatility of triazole chemistry and its adaptability to modern synthetic techniques.
The compound's applications are diverse. In pharmaceuticals, it has been investigated as a potential lead compound for drug development due to its ability to modulate biological targets such as enzymes and receptors. Its unique structure allows for fine-tuning of pharmacokinetic properties, making it an attractive candidate for drug design. Additionally, it has shown promise in materials science as a precursor for advanced materials such as polymers and coordination networks.
From an environmental standpoint, researchers have also examined the biodegradability and toxicity of CAS 2171924-75-5. Initial studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is favorable for its safe disposal in industrial settings. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, 1-(3-Methoxy-2-Methylpropyl)-5-(Methoxymethyl)-1H-1,2,3-Triazol-4-Ylmethanol (CAS 2171924-75-5) is a multifaceted compound with significant potential in various fields. Its unique structure, derived from the combination of a triazole ring with specific substituents, provides it with versatile chemical properties that make it an intriguing subject for both academic research and industrial applications.
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